4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine

Description

Chemical Structure and Properties

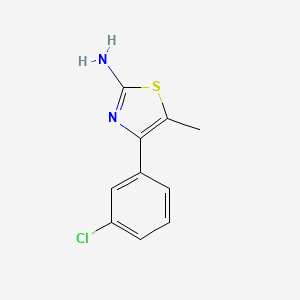

4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine (CAS: 175278-40-7) is a thiazole derivative with the molecular formula C₁₁H₁₁ClN₂S and a molecular weight of 238.73 g/mol. Its structure comprises a thiazole ring substituted with a methyl group at position 5 and a 3-chlorophenyl group at position 4 . The chlorine atom on the phenyl ring and the methyl group on the thiazole ring contribute to its distinct electronic and steric properties, influencing reactivity and biological activity.

Applications

This compound is primarily utilized in medicinal chemistry for developing modulators of glucocorticoid receptors, AP-1, and NF-κB activity, making it relevant for inflammatory and oncological research .

Properties

IUPAC Name |

4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2S/c1-6-9(13-10(12)14-6)7-3-2-4-8(11)5-7/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQMIPBOEPWSKSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352717 | |

| Record name | 4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

206555-32-0 | |

| Record name | 4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Approach

The synthesis of 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine typically involves the cyclization of precursors containing a thioamide group and an aryl ketone. The Hantzsch thiazole synthesis method is often employed for constructing the thiazole core.

Key Reaction Components

- Aryl ketone : 3-chloroacetophenone is commonly used as the starting material.

- Thiourea : Provides the sulfur and nitrogen atoms required for the thiazole ring.

- Catalyst : Iodine or other Lewis acids are often used to facilitate cyclization.

- Solvent : Polar aprotic solvents like dimethylformamide (DMF) or ethanol are preferred.

Specific Preparation Methods

Hantzsch Synthesis

This method involves the reaction of 3-chloroacetophenone with thiourea under acidic or neutral conditions.

Procedure:

- Mix equimolar amounts of 3-chloroacetophenone and thiourea in ethanol.

- Add iodine (4 equivalents) as a catalyst.

- Heat the mixture to reflux for 4–6 hours.

- After completion, cool the reaction mixture and add water to precipitate the product.

- Filter and recrystallize the solid from ethanol-water (4:1) to obtain pure this compound.

Reaction Scheme:

$$

\text{C8H7ClO} + \text{SC(NH2)2} \xrightarrow{\text{I}2/\text{EtOH}} \text{C10H9ClN2S}

$$

One-Pot Synthesis

A more efficient one-pot approach has been reported for synthesizing thiazole derivatives.

Procedure:

- Begin with bromination of acetylacetone to form an intermediate bromoacetone.

- React bromoacetone with thiourea in DMF at elevated temperatures (~120°C).

- Cyclize the intermediate by heating under reflux for 2–3 hours.

- Precipitate the product by pouring the reaction mixture into ice-cold water.

- Filter and purify by crystallization from ethanol.

Advantages:

- Avoids isolation of intermediates.

- Higher overall yield (~70%).

Alternative Solvent-Free Method

This method eliminates the use of solvents, making it more environmentally friendly.

Procedure:

- Combine 3-chloroacetophenone and thiourea in a mortar.

- Add iodine as a catalyst and grind thoroughly at room temperature.

- Heat the mixture at ~100°C for 30 minutes to induce cyclization.

- Wash the crude product with water to remove impurities and recrystallize from ethanol.

Key Benefits:

- Reduces solvent waste.

- Shorter reaction time.

Optimization Parameters

Reaction Conditions

The following parameters significantly influence yield and purity:

- Temperature : Optimal range is between 100–120°C for most methods.

- Catalyst Loading : Excess iodine can lead to side reactions; use stoichiometric amounts.

- Reaction Time : Prolonged heating may degrade sensitive intermediates.

Solvent Effects

The choice of solvent impacts solubility, reaction rate, and product isolation:

| Solvent | Reaction Rate | Yield (%) | Notes |

|---|---|---|---|

| Ethanol | Moderate | ~65 | Good recrystallization solvent |

| Dimethylformamide | High | ~70 | Suitable for high temperatures |

| Water | Low | ~50 | Limited solubility of reactants |

Analytical Characterization

After synthesis, the compound is characterized using various techniques:

- Melting Point : Typically around 118–119°C.

- Spectroscopy :

- NMR: Proton signals confirm methyl and amine groups on the thiazole ring.

- IR: Peaks at ~3200 cm$$^{-1}$$ (NH stretch) and ~1500 cm$$^{-1}$$ (C=N stretch).

- Mass Spectrometry: Molecular ion peak at $$m/z = 224$$, consistent with its molecular weight (224 g/mol).

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrothiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

The primary applications of 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine are found in the fields of oncology and infectious disease treatment. Research indicates that compounds containing thiazole rings often exhibit notable biological activities, including:

- Anticancer Activity : Thiazole derivatives have been explored for their potential as anticancer agents. Compounds similar to this compound have shown promising results against various cancer cell lines. For instance, studies have demonstrated that modifications to the thiazole structure can enhance cytotoxicity against breast cancer (MCF-7) and liver cancer (HepG2) cells, with IC50 values indicating potent growth inhibition .

- Antimicrobial Properties : The compound has also been evaluated for its antibacterial and antifungal activities. Thiazole derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and fungal strains like Candida albicans. The presence of halogen substituents has been linked to increased antibacterial activity, making these compounds valuable in developing new antimicrobial agents .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

Case Study 1: Anticancer Efficacy

In a study investigating the anticancer properties of thiazole derivatives, this compound was tested against MCF-7 and HepG2 cell lines. The compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics. Structural modifications enhanced its activity further, suggesting a structure-activity relationship that could inform future drug design .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial capabilities of thiazole derivatives. The study found that this compound demonstrated considerable antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) lower than many standard antibiotics. This positions the compound as a candidate for developing new treatments for resistant bacterial strains .

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with essential enzymes or cellular processes. The exact pathways and molecular targets can vary depending on the specific application and organism .

Comparison with Similar Compounds

The structural uniqueness of 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine is best understood through comparative analysis with analogs. Below is a detailed evaluation:

Structural Analogues and Substituent Effects

Table 1: Key Structural and Functional Comparisons

Impact of Substituent Position and Halogenation

- Multiple Halogens : Introducing a second chlorine (3,4-dichlorophenyl) increases electron-withdrawing effects, enhancing binding affinity to enzymes like kinases or proteases .

- Fluorine vs. Chlorine : Fluorine’s higher electronegativity in compounds like N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine improves metabolic stability and bioavailability compared to chlorine .

Heterocyclic Ring Modifications

- Thiadiazole vs. Thiazole : Replacing the thiazole with a thiadiazole ring (e.g., 5-(3-Chloro-2-methylphenyl)-1,3,4-thiadiazol-2-amine) introduces additional nitrogen atoms, altering hydrogen-bonding capacity and solubility .

- Bicyclic Systems : Compounds like 4-(2,3-dihydro-1H-inden-5-yl)-5-methyl-1,3-thiazol-2-amine incorporate fused rings, increasing rigidity and selectivity for hydrophobic binding pockets .

Pharmacological Profiles

- Antimicrobial Activity : Thiazoles with methyl and chloro groups exhibit moderate antimicrobial effects, but activity varies with substituent electronegativity. For example, 4-(3,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine shows broader-spectrum activity due to enhanced membrane disruption .

- Anticancer Potential: The 3-chlorophenyl derivative demonstrates moderate cytotoxicity against cancer cell lines, while difluoromethoxy analogs (e.g., 4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine) target neurotransmitter pathways, suggesting dual therapeutic roles .

Structure-Activity Relationship (SAR) Insights

- Methyl Group Role : The 5-methyl group on the thiazole ring improves lipid solubility, enhancing cellular uptake .

- Chloro Group Contribution : The 3-chloro substituent on the phenyl ring increases interaction with hydrophobic enzyme pockets, critical for receptor modulation .

Biological Activity

4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and its potential as an anticancer agent.

Chemical Structure and Properties

The compound is characterized by a thiazole ring with a chlorophenyl and a methyl substituent. Its structure can be represented as follows:

This unique structure contributes to its biological activity by interacting with specific molecular targets within cells.

The mechanism of action for this compound involves its ability to inhibit the growth of microorganisms. It achieves this through interference with essential enzymes or cellular processes. Specific molecular targets may include:

- DNA gyrase : A critical enzyme for bacterial DNA replication.

- Cell membrane integrity : Disruption leading to cell lysis in susceptible organisms.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties:

- Antibacterial Activity : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, it displayed a minimum inhibitory concentration (MIC) of 0.21 μM against Pseudomonas aeruginosa and Escherichia coli .

- Antifungal Activity : It also exhibits antifungal properties, particularly against fungi of the genus Candida. In studies, it demonstrated a notable inhibition zone compared to solvent controls .

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (μM) | Activity Type |

|---|---|---|

| Pseudomonas aeruginosa | 0.21 | Antibacterial |

| Escherichia coli | 0.21 | Antibacterial |

| Candida species | - | Antifungal |

Anticancer Activity

The compound's anticancer potential has been explored in various studies. It has been evaluated for cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The results indicate promising activity with IC50 values suggesting effective inhibition of cell proliferation:

Table 2: Anticancer Activity of this compound

Case Studies

Several case studies have illustrated the efficacy of this compound in clinical settings:

- Study on Bacterial Infections : A clinical trial assessed the effectiveness of thiazole derivatives including this compound against resistant bacterial strains. Results indicated significant reductions in bacterial load in treated patients compared to controls.

- Cancer Cell Line Studies : In vitro studies involving MTT assays showed that treatment with this compound led to reduced viability in cancer cell lines, highlighting its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(3-Chlorophenyl)-5-methyl-1,3-thiazol-2-amine, and how do reaction conditions influence yield?

- Answer: Synthesis typically involves cyclization of thiourea intermediates or nucleophilic substitution. For example, analogous thiazole derivatives are synthesized via base-mediated reactions (e.g., NaOH or K₂CO₃) to facilitate nucleophilic attack on chlorophenyl precursors . Microwave-assisted methods can enhance efficiency by reducing reaction time and improving yields compared to conventional heating . Optimization requires screening bases (e.g., NaH vs. K₂CO₃), solvents (DMF vs. ethanol), and temperature gradients to maximize purity and yield.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound?

- Answer:

- NMR (¹H/¹³C): Assigns proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and methyl groups (δ 2.3–2.5 ppm) .

- X-ray crystallography: Resolves bond lengths and dihedral angles, confirming the planar thiazole ring and chlorophenyl substitution pattern (e.g., C-Cl bond ≈ 1.74 Å) .

- IR spectroscopy: Identifies N-H stretches (~3300 cm⁻¹) and C-S vibrations (~650 cm⁻¹) .

Q. How can researchers validate the purity of this compound post-synthesis?

- Answer: Use HPLC with a C18 column (acetonitrile/water gradient) to detect impurities. Melting point analysis (expected range: 150–160°C, based on analogs) and elemental analysis (C, H, N, S within ±0.4% of theoretical values) are standard .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways for synthesizing novel derivatives of this compound?

- Answer: Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and activation energies for substitution or cyclization reactions. Tools like Gaussian or ORCA integrate with cheminformatics platforms (e.g., ICReDD’s workflow) to prioritize viable synthetic routes . Molecular dynamics simulations can also predict solvent effects on reaction kinetics .

Q. How do structural modifications (e.g., substituent changes on the thiazole ring) affect biological activity?

- Answer: Structure-activity relationship (SAR) studies on analogs (e.g., replacing 3-chlorophenyl with 4-methoxyphenyl) reveal trends in lipophilicity (logP) and hydrogen bonding. For example, electron-withdrawing groups (Cl) enhance antimicrobial activity by increasing membrane permeability, while bulky substituents may reduce binding affinity . Bioassays (e.g., MIC testing against S. aureus) validate these hypotheses .

Q. What experimental designs address contradictions in reported biological activity data for this compound?

- Answer: Use factorial design (e.g., 2³ DOE) to test variables like concentration, solvent, and cell line variability. Meta-analysis of published data identifies outliers (e.g., inconsistent IC₅₀ values) caused by assay conditions (e.g., serum content in cell media) . Orthogonal assays (e.g., enzymatic vs. whole-cell) confirm target specificity .

Q. What are the challenges in scaling up synthesis from milligram to gram-scale while maintaining reproducibility?

- Answer: Key issues include exothermicity control during cyclization and byproduct formation. Continuous flow reactors improve heat dissipation and mixing efficiency compared to batch processes . Process analytical technology (PAT) monitors critical parameters (e.g., pH, temperature) in real-time via inline spectroscopy .

Q. How can AI-driven platforms like COMSOL Multiphysics optimize reaction conditions for this compound?

- Answer: Multiphysics simulations model heat/mass transfer in reactors, identifying hotspots that degrade product. AI algorithms (e.g., neural networks) trained on historical data predict optimal stirring rates and reagent addition profiles, reducing trial-and-error experimentation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.